Documented Synthesis Yield from Patent Route for Tofacitinib Intermediate Production
In a published patent synthetic route for tofacitinib intermediates, the preparation of (4-methyl-pyridin-3-yl)-carbamic acid methyl ester from 3-amino-4-methylpyridine and dimethyl carbonate, using potassium tert-butoxide in THF at 0°C, yielded 9.42 g (62%) after purification by column chromatography and trituration with diethyl ether . This yield is reported within the context of a scalable process for producing tofacitinib precursors, providing a benchmark for synthetic feasibility .
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 62% (9.42 g from 10.0 g 3-amino-4-methylpyridine) |
| Comparator Or Baseline | No direct comparator yield reported in same publication |
| Quantified Difference | Not applicable; baseline only |
| Conditions | 3-amino-4-methylpyridine (10.0 g, 92.5 mmol), potassium tert-butoxide (32.8 g, 277 mmol), dimethyl carbonate (11.7 mL, 139 mmol), THF (250 mL), 0°C; LCMS (Method B, ESI): RT=0.40 min, m+H=167.4; 1H NMR (400 MHz, CDCl₃) δ: 8.86 (s, 1H), 8.28 (d, 1H), 7.12-7.12 (m, 1H), 6.45 (s, 1H), 3.80 (s, 3H), 2.28 (s, 3H) |
Why This Matters
The 62% isolated yield under defined conditions provides process chemists with a validated starting point for route optimization in tofacitinib intermediate production.
